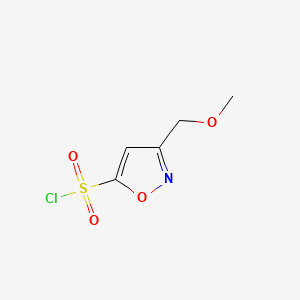
3-(Methoxymethyl)-1,2-oxazole-5-sulfonylchloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methoxymethyl)-1,2-oxazole-5-sulfonylchloride is a heterocyclic organic compound with the following chemical structure:
CH3OC6H3SO2Cl
This compound contains an oxazole ring (a five-membered ring containing oxygen and nitrogen atoms) and a sulfonyl chloride functional group. It is used in various applications due to its reactivity and unique properties.
Méthodes De Préparation
Synthetic Routes:
The synthesis of 3-(Methoxymethyl)-1,2-oxazole-5-sulfonylchloride involves several steps. One common synthetic route includes the following:
-
Oxazole Formation:
- Start with 3-methoxybenzaldehyde.
- React it with hydroxylamine hydrochloride to form the oxime.
- Cyclize the oxime using an acid catalyst to obtain the oxazole ring.
-
Sulfonylation:
- Treat the oxazole compound with chlorosulfonic acid (SOCl₂) to introduce the sulfonyl chloride group.
Industrial Production:
Industrial production methods typically involve large-scale reactions and optimized conditions to achieve high yields.
Analyse Des Réactions Chimiques
3-(Methoxymethyl)-1,2-oxazole-5-sulfonylchloride undergoes various reactions:
Substitution Reactions: It reacts with nucleophiles (such as amines or alcohols) to replace the sulfonyl chloride group.
Oxidation and Reduction Reactions: The oxazole ring can be oxidized or reduced under appropriate conditions.
Base-Catalyzed Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common reagents include amines, bases, and reducing agents. Major products depend on the specific reaction conditions.
Applications De Recherche Scientifique
3-(Methoxymethyl)-1,2-oxazole-5-sulfonylchloride finds applications in:
Medicinal Chemistry: It serves as a building block for designing bioactive compounds.
Materials Science: Used in the synthesis of functional materials.
Agrochemicals: As a precursor for herbicides and fungicides.
Mécanisme D'action
The compound’s mechanism of action depends on its specific application. For example:
- In medicinal chemistry, it may inhibit specific enzymes or interact with cellular targets.
- In materials science, it contributes to material properties through its functional groups.
Comparaison Avec Des Composés Similaires
While 3-(Methoxymethyl)-1,2-oxazole-5-sulfonylchloride is unique due to its combination of oxazole and sulfonyl chloride functionalities, similar compounds include other sulfonyl chlorides and oxazole derivatives.
Propriétés
Formule moléculaire |
C5H6ClNO4S |
|---|---|
Poids moléculaire |
211.62 g/mol |
Nom IUPAC |
3-(methoxymethyl)-1,2-oxazole-5-sulfonyl chloride |
InChI |
InChI=1S/C5H6ClNO4S/c1-10-3-4-2-5(11-7-4)12(6,8)9/h2H,3H2,1H3 |
Clé InChI |
UGDYKRFWLBRNCC-UHFFFAOYSA-N |
SMILES canonique |
COCC1=NOC(=C1)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[(2S)-2-aminopropanamido]-4-(methylsulfanyl)butanoicacid,trifluoroaceticacid](/img/structure/B13541853.png)
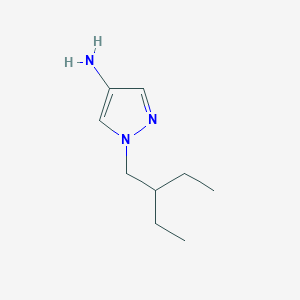
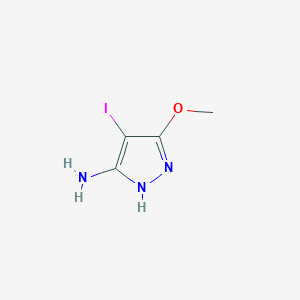
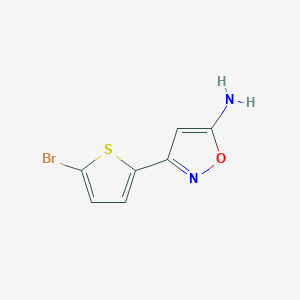
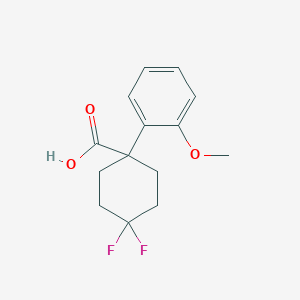
![Methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate](/img/structure/B13541884.png)
![2-Amino-8,8-difluorodispiro[3.1.36.14]decane-2-carboxylic acid](/img/structure/B13541886.png)

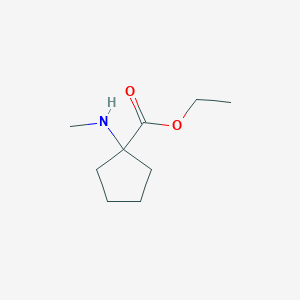
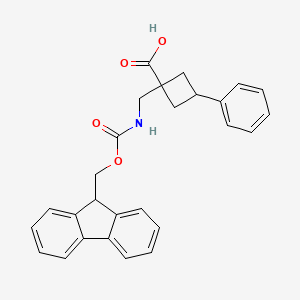
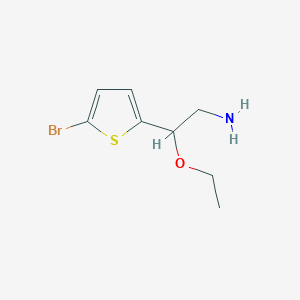
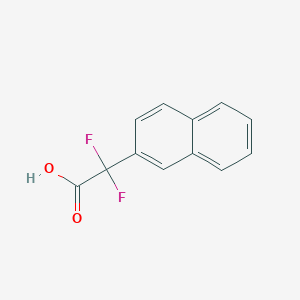
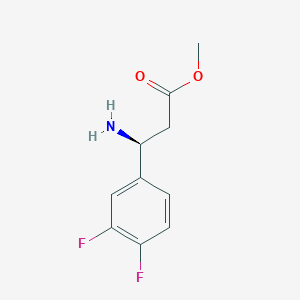
![8,8-Difluorodispiro[3.1.36.14]decan-2-amine](/img/structure/B13541936.png)
